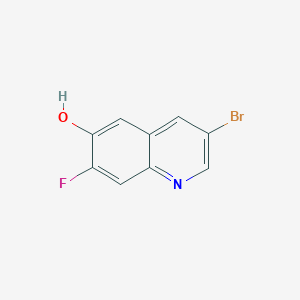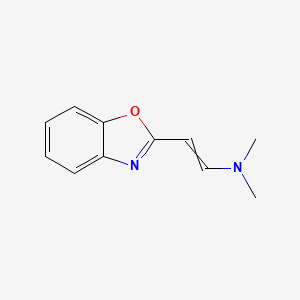![molecular formula C7H6ClNO2 B13933102 furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
furo[2,3-b]pyridin-3(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-3(2H)-one hydrochloride typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method allows for the efficient and stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the multicomponent reactions makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-chlorosuccinimide for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines and potential antitumor properties.
Medicine: Investigated as a potential anticancer drug and for its antioxidant effects.
Industry: Used in the development of new anticoagulants and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an inverse agonist of the cannabinoid receptor (CB1R), which plays a role in various physiological processes . Additionally, its antiproliferative activity is linked to its ability to inhibit certain enzymes and signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Furo[2,3-b]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:
3-Aminofuro[2,3-b]pyridine: Exhibits similar antiproliferative and antitumor activities.
Furo[3,2-b]pyridine: Another fused heterocyclic compound with distinct chemical properties.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-5(6)2-1-3-8-7;/h1-3H,4H2;1H |
Clave InChI |
QXAAQANPSTZSRH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)N=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)


![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)






